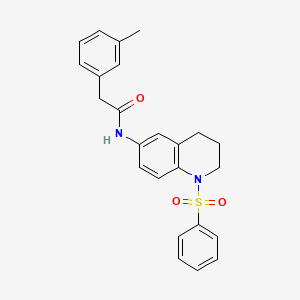
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further connected to an acetamide group with a m-tolyl (methylphenyl) substituent .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydroquinoline ring could impart rigidity to the molecule, while the various substituents could influence its overall polarity and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the phenylsulfonyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility and melting/boiling points .科学的研究の応用
Pharmacological Applications
Neuropeptide Y Receptor Ligands : Research on analogues of PD 160170, related to the neuropeptide Y1 (NPY) receptor antagonist, involves modifications of the phenylsulfonylquinoline moiety. These studies aim at understanding the pharmacological potential of sulfonylquinoline derivatives, although modifications in this case did not yield desired NPY activity (Wielgosz-Collin et al., 2002).
Histone Deacetylase Inhibitors : Tetrahydroquinoline derivatives have been explored for their HDAC inhibitory activity, displaying potent antiproliferative effects against cancer cells. This suggests the potential of sulfonyl tetrahydroquinoline compounds in cancer therapy, as exemplified by the cytotoxic activity of specific sulfonyl tetrahydroquinoline derivatives against PC-3 prostate cancer cells (Yi-Min Liu et al., 2015).
Synthetic Methodologies
Pummerer-Type Cyclization : The synthesis of aryl-2-methyl-tetrahydroisoquinolines via intramolecular cyclization of phenylsulfinyl acetamides demonstrates the synthetic utility of sulfonyl acetamides in constructing complex heterocyclic frameworks (Toda et al., 2000).
Antioxidant, Antifungal, and Antibacterial Activities : Arylsulfonamide-based phenylquinolines exhibit significant biological activities, including antioxidant properties and antimicrobial effects. This highlights the diverse applications of sulfonyl-containing heterocycles in medicinal chemistry and pharmaceutical research (Jyothish Kumar and Vijayakumar, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)16-24(27)25-21-12-13-23-20(17-21)9-6-14-26(23)30(28,29)22-10-3-2-4-11-22/h2-5,7-8,10-13,15,17H,6,9,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOEADNDSIIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B3011566.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)


![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)
![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)
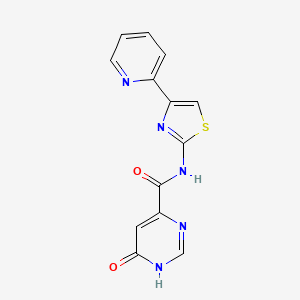
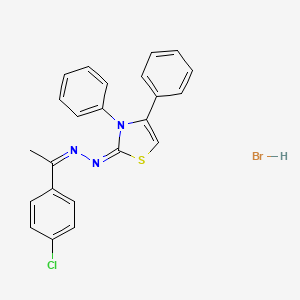
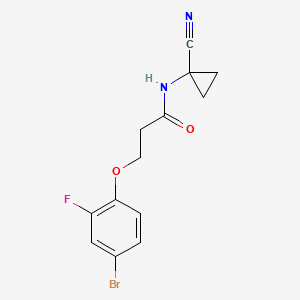
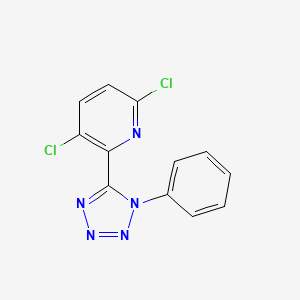
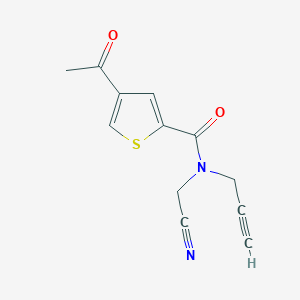
![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)